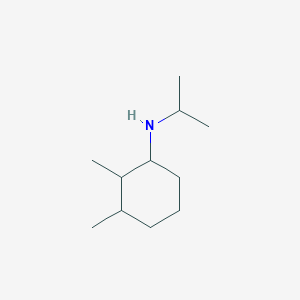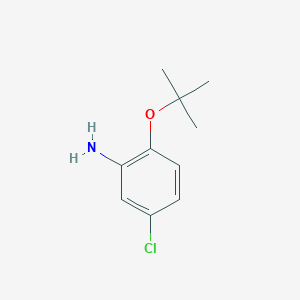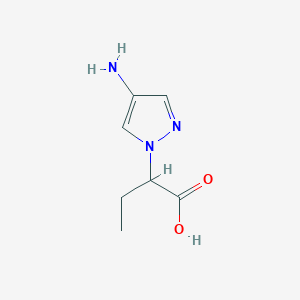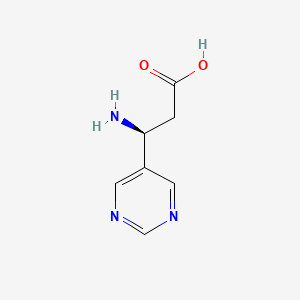![molecular formula C13H19N B13303795 (Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)
(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine is an organic compound with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group and a 2,5-dimethylphenylmethyl group attached to an amine functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine typically involves the reaction of cyclopropylmethyl bromide with 2,5-dimethylbenzylamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amine oxides, nitroso compounds, and nitro compounds.
Reduction: Primary and secondary amines.
Substitution: Alkylated, acylated, and sulfonated derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an agonist or antagonist, modulating the activity of its target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine: Similar structure with a different substitution pattern on the phenyl ring.
(Cyclopropylmethyl)[(3,5-dimethylphenyl)methyl]amine: Another isomer with different positions of the methyl groups on the phenyl ring.
(Cyclopropylmethyl)[(2,6-dimethylphenyl)methyl]amine: Similar compound with methyl groups at the 2 and 6 positions on the phenyl ring.
Uniqueness
(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group adds to its distinctiveness, potentially affecting its interaction with molecular targets and its overall properties .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(2,5-dimethylphenyl)methyl]methanamine |
InChI |
InChI=1S/C13H19N/c1-10-3-4-11(2)13(7-10)9-14-8-12-5-6-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
InChI Key |
TXFGWWFWGIWTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B13303724.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13303733.png)
![3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane](/img/structure/B13303735.png)
![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide](/img/structure/B13303749.png)




![4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13303778.png)


![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)

